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(Z)-Methyl 2-acetamido-3-

phenylacrylate

Cat. No.: B3023521 Get Quote

Abstract
(Z)-methyl α-acetamidocinnamate is a crucial prochiral substrate used extensively in the

development and validation of asymmetric hydrogenation catalysts, a cornerstone technology

in modern pharmaceutical synthesis. A thorough understanding of its physical and chemical

properties is paramount for researchers in catalysis, process development, and medicinal

chemistry. This guide provides a comprehensive overview of the key physical characteristics of

(Z)-methyl α-acetamidocinnamate, detailing not just the values but the causality behind the

experimental methodologies used for their determination. Each protocol is designed as a self-

validating system to ensure data integrity and reproducibility, reflecting field-proven best

practices.

Compound Identification and Chemical Structure
Before delving into its physical properties, it is essential to unequivocally identify the molecule.

Misidentification, particularly between geometric isomers (E/Z), can lead to significant errors in

experimental outcomes.

IUPAC Name: methyl (Z)-2-acetamido-3-phenylprop-2-enoate[1]
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Common Names: (Z)-methyl alpha-acetamidocinnamate, (Z)-Methyl 2-acetylamino-3-

phenylacrylate[2][3]

CAS Number: 60676-51-9[3][4][5]

Molecular Formula: C₁₂H₁₃NO₃[1]

Molecular Weight: 219.24 g/mol [1]

The Z-configuration, where the higher priority groups (the phenyl and the acetamido-ester

groups) are on the same side of the double bond, is critical for its utility as a substrate in

stereoselective synthesis.

Caption: Chemical structure of (Z)-methyl α-acetamidocinnamate.

Core Physical Properties
The macroscopic properties of a compound dictate its handling, storage, and behavior in

solution. These values are critical for designing experiments, from small-scale screenings to

pilot-plant scale-ups.

Table 1: Summary of Physical Characteristics

Property Value Source(s)

Appearance

White to off-

white/orange/green powder or

crystal

[3][4]

Melting Point 121-126 °C [3][4]

Boiling Point 427.8 ± 45.0 °C (Predicted)

Molecular Weight 219.24 g/mol [1]

Solubility
Soluble in methanol, benzene,

hexane.

Melting Point: A Self-Validating Protocol
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Expertise & Experience: The melting point is not merely a number; it is a critical indicator of

purity. A sharp, well-defined melting range suggests a highly pure compound, whereas a broad

or depressed range indicates the presence of impurities or a mixture of isomers. For a

substrate in high-performance catalysis, purity is non-negotiable.

Methodology: Capillary Melting Point Determination

Sample Preparation: Finely powder a small amount of the crystalline sample. Ensure the

material is completely dry, as residual solvent will depress the melting point.

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small

amount (2-3 mm) of the material into the closed end. Tap the tube gently on a hard surface to

ensure dense packing.

Instrument Setup: Place the loaded capillary into a calibrated digital melting point apparatus.

Ramp Rate - The Key to Accuracy:

Rapid Scan: First, perform a rapid scan (10-20 °C/min) to find an approximate melting

range.

Slow Scan: For the formal determination, use a new sample and set the ramp rate to 1-2

°C/min, starting from ~10 °C below the approximate melting point. This slow rate ensures

thermal equilibrium between the sample and the heating block, which is essential for an

accurate reading.

Observation and Recording:

Record the temperature at which the first drop of liquid appears (T₁).

Record the temperature at which the last crystal melts (T₂).

The melting range is T₁ - T₂. For a pure sample of (Z)-methyl α-acetamidocinnamate, this

range should be narrow (≤ 2 °C).

Trustworthiness Check: Repeat the measurement with a second sample. Consistent results

validate the initial measurement. A melting point within the literature range of 121-126 °C
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confirms the sample's identity and high purity.

Solubility Profile
Expertise & Experience: Solubility dictates the choice of solvent for reactions, purification, and

analysis. (Z)-methyl α-acetamidocinnamate is primarily used in hydrogenation reactions, which

are often conducted in polar protic solvents like methanol or ethanol. Its solubility in non-polar

solvents like hexane is leveraged during purification to remove non-polar impurities.

Qualitative Assessment:

Methanol/Ethanol: The compound is known to be soluble in methanol, a common solvent for

catalytic hydrogenation reactions.

Benzene/Hexane: Recrystallization has been reported from benzene/hexane mixtures,

indicating solubility in these non-polar and weakly polar solvents.

Water: Due to the large hydrophobic phenyl group and ester moiety, the compound is

expected to have very low solubility in water.

Methodology: Qualitative Solubility Testing

Preparation: Add ~10 mg of the compound to 1 mL of the test solvent (e.g., methanol, water,

toluene, ethyl acetate) in a test tube at ambient temperature.

Observation: Agitate the mixture for 1-2 minutes. Observe if the solid dissolves completely.

Classification:

Soluble: No solid particles are visible.

Slightly Soluble: A significant portion of the solid dissolves, but some remains.

Insoluble: The solid does not appear to dissolve.

Causality: This systematic approach allows for the rapid classification of suitable solvents for

specific applications. For instance, identifying a solvent in which the compound is highly
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soluble when hot but poorly soluble when cold is the primary goal for selecting a

recrystallization solvent.

Spectroscopic and Structural Characterization
Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its

structure, configuration, and purity at the atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for elucidating the structure of organic

molecules. For (Z)-methyl α-acetamidocinnamate, ¹H NMR confirms the presence and

connectivity of all proton environments, and the coupling constants can provide evidence for

the Z-geometry. ¹³C NMR confirms the carbon skeleton of the molecule.

Workflow: NMR Sample Preparation and Analysis
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Sample Preparation

Data Acquisition

Data Processing & Analysis

Weigh ~10-15 mg of sample

Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃)

Transfer to NMR tube

Insert sample into NMR spectrometer (≥400 MHz)

Tune and shim the probe

Acquire ¹H spectrum (e.g., 16 scans) Acquire ¹³C{¹H} spectrum (e.g., 1024 scans)

Apply Fourier Transform

Phase and baseline correction

Integrate ¹H signals

Assign peaks based on chemical shift and coupling

Click to download full resolution via product page

Caption: Standard workflow for NMR analysis.
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Expected ¹H NMR Spectrum (Predicted, based on typical values) (Solvent: CDCl₃, Reference:

TMS at 0.00 ppm)

~7.2-7.5 ppm (m, 5H): Aromatic protons of the phenyl group.

~7.0 ppm (br s, 1H): Amide N-H proton. This peak may be broad and its chemical shift is

sensitive to concentration and temperature.

~6.8 ppm (s, 1H): Vinylic proton (C=CH-Ph). The coupling constant with the amide proton is

often not resolved. Its singlet nature and chemical shift are characteristic of the α- and Z-

position.

~3.8 ppm (s, 3H): Methyl ester (-OCH₃) protons.

~2.1 ppm (s, 3H): Acetyl methyl (-COCH₃) protons.

Expected ¹³C{¹H} NMR Spectrum (Predicted, based on typical values) (Solvent: CDCl₃,

Reference: CDCl₃ at 77.16 ppm)

~170 ppm: Amide carbonyl carbon (-NHC=O).

~166 ppm: Ester carbonyl carbon (-C=O-OCH₃).

~134 ppm: Quaternary aromatic carbon (ipso-carbon attached to the double bond).

~128-130 ppm: Aromatic CH carbons.

~125-130 ppm: Alkene carbons (C=C).

~52 ppm: Methyl ester carbon (-OCH₃).

~23 ppm: Acetyl methyl carbon (-COCH₃).

Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and reliable method for identifying the key

functional groups within a molecule. The presence of characteristic absorption bands for the
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amide and ester carbonyls, N-H bond, and aromatic ring provides a quick verification of the

compound's identity.

Methodology: Attenuated Total Reflectance (ATR)-IR

Instrument Background: Clean the ATR crystal (typically diamond or germanium) with a

suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is a critical step

to subtract the atmospheric (CO₂, H₂O) and instrument absorbances.

Sample Application: Place a small amount of the powdered sample directly onto the ATR

crystal.

Pressure Application: Lower the pressure arm to ensure firm contact between the sample

and the crystal. Consistent pressure is key to reproducible intensity.

Spectrum Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32

scans are co-added to improve the signal-to-noise ratio.

Data Analysis: Identify the key absorption bands and compare them to expected frequencies.

Expected Characteristic IR Absorption Bands

Frequency (cm⁻¹) Bond Vibration Functional Group

~3300 N-H stretch Secondary Amide

~3100-3000 C-H stretch Aromatic & Vinylic

~2950 C-H stretch Aliphatic (methyl)

~1725 C=O stretch α,β-Unsaturated Ester

~1670 C=O stretch Amide I band

~1630 C=C stretch Alkene

~1520 N-H bend Amide II band

~1250 C-O stretch Ester

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3023521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


UV-Visible Spectroscopy
Expertise & Experience: UV-Vis spectroscopy provides information about the conjugated

electronic system of the molecule. The phenyl ring, alkene, and carbonyl groups form a

conjugated system that absorbs UV radiation, leading to characteristic π → π* transitions. This

technique is particularly useful for quantitative analysis (e.g., determining concentration via the

Beer-Lambert law) and for monitoring reaction kinetics.

Methodology: Solution-Phase UV-Vis Analysis

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble.

Methanol or ethanol are common choices.

Solution Preparation: Prepare a dilute solution of the compound (e.g., 0.01 mg/mL). The

concentration must be low enough that the maximum absorbance is within the linear range

of the spectrophotometer (typically < 1.5 AU).

Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the instrument

(record a baseline).

Sample Measurement: Rinse and fill the cuvette with the sample solution and record the

absorption spectrum, typically from 400 nm down to 200 nm.

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Expected Absorption Profile The molecule is expected to show strong UV absorbance due to its

extended π-conjugated system. The primary absorption maximum (λmax) is anticipated in the

250-290 nm range, corresponding to the π → π* transition of the cinnamoyl system.

Conclusion
The physical characterization of (Z)-methyl α-acetamidocinnamate is a foundational

requirement for its effective use in scientific research. The methodologies outlined in this guide

—from melting point determination to comprehensive spectroscopic analysis—provide a robust

framework for verifying the identity, purity, and structural integrity of this important compound.

By understanding the causality behind each experimental choice and implementing self-
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validating checks, researchers can ensure the quality of their starting materials, leading to more

reliable and reproducible results in the field of asymmetric catalysis and beyond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3023521?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3023521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

